molecular formula C₂₂H₂₆O₁₂ B1148220 Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside CAS No. 23598-07-4

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Cat. No. B1148220
CAS RN: 23598-07-4
M. Wt: 482.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .


Synthesis Analysis

The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .


Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .


Chemical Reactions Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .


Physical And Chemical Properties Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .

Scientific Research Applications

Bio-vanillin Production and Sustainability

Vanillin, a major flavoring agent, is traditionally obtained through chemical synthesis or from natural vanilla pods. However, the sustainability concerns and the demand for natural labeling have led to increased interest in biotechnological production methods. Bio-vanillin production, using biotechnological processes, offers a sustainable alternative, utilizing renewable resources and microbial biodiversity without generating toxic waste. This method also aligns with consumer trends demanding natural products and supports the use of industrial wastes as substrates, promoting environmental sustainability. The review by Martău, Călinoiu, and Vodnar (2021) emphasizes the advantages of bio-vanillin, including its natural label acceptance by food safety authorities, and the potential for industrial applications through integrated technologies.

Role in Cancer Research

Vanillin derivatives have been explored for their anticancer potential, with studies highlighting the interaction between vanillin compounds and vanilloid receptors on cancer cells. The therapeutic role of vanillin in inhibiting tumor growth is underlined by the modulation of vanilloid receptors, which can lead to either inhibition of cell proliferation or alteration in cellular calcium levels. Rakoczy, Szlasa, Saczko, and Kulbacka (2021) detail the significance of these receptors in the response of cancer cells to vanillin, suggesting its utility in drug design and cancer therapy.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of vanillin and its derivatives are well-documented, offering potential applications in food preservation and as therapeutic agents against pathogenic microorganisms. For instance, Melrose (2019) reviewed the bioactive forms of glucosinolates, including those derived from vanillin, for their anti-tumour and antimicrobial properties. These compounds, through their conversion to bioactive forms like allyl isothiocyanate, exhibit potent antimicrobial activity against a range of pathogens, demonstrating their potential for therapeutic application and food spoilage prevention.

properties

CAS RN

23598-07-4

Product Name

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside

Molecular Formula

C₂₂H₂₆O₁₂

Molecular Weight

482.43

Origin of Product

United States

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